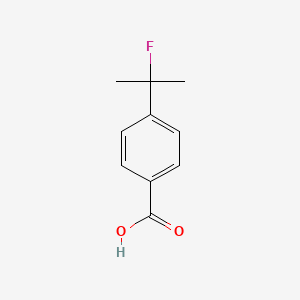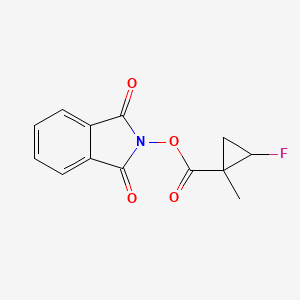
(1,3-dioxoisoindol-2-yl) 2-fluoro-1-methylcyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-Dioxoisoindol-2-yl) 2-fluoro-1-methylcyclopropane-1-carboxylate: is a chemical compound with a complex structure that includes a dioxoisoindole moiety and a fluorinated cyclopropane carboxylate group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-dioxoisoindol-2-yl) 2-fluoro-1-methylcyclopropane-1-carboxylate typically involves the reaction of a suitable isoindole derivative with a fluorinated cyclopropane carboxylate precursor. The reaction conditions often require the use of a strong base and an appropriate solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, such as reducing the carbonyl groups to hydroxyl groups.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Chemistry: In chemistry, (1,3-dioxoisoindol-2-yl) 2-fluoro-1-methylcyclopropane-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: The compound may be studied for its biological activity, including its potential as a pharmaceutical agent. Researchers investigate its interactions with biological targets to understand its effects and therapeutic potential.
Medicine: In medicine, the compound could be explored for its potential use in drug development. Its unique chemical properties may make it a candidate for the treatment of certain diseases or conditions.
Industry: In the industrial sector, the compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (1,3-dioxoisoindol-2-yl) 2-fluoro-1-methylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the nature of the target and the pathways involved. For example, the compound may inhibit certain enzymes or receptors, leading to changes in cellular processes.
類似化合物との比較
N-isoindoline-1,3-dione derivatives:
Fluorinated cyclopropane derivatives:
Uniqueness: The uniqueness of (1,3-dioxoisoindol-2-yl) 2-fluoro-1-methylcyclopropane-1-carboxylate lies in its combination of a dioxoisoindole moiety with a fluorinated cyclopropane carboxylate group. This combination imparts distinct chemical properties that can be leveraged in various applications, making it a valuable compound for research and development.
特性
分子式 |
C13H10FNO4 |
|---|---|
分子量 |
263.22 g/mol |
IUPAC名 |
(1,3-dioxoisoindol-2-yl) 2-fluoro-1-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H10FNO4/c1-13(6-9(13)14)12(18)19-15-10(16)7-4-2-3-5-8(7)11(15)17/h2-5,9H,6H2,1H3 |
InChIキー |
BCCWOCDSEYICER-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1F)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



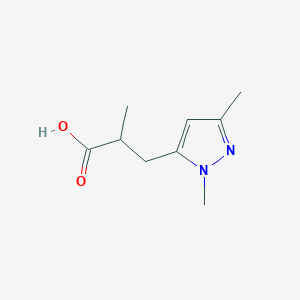
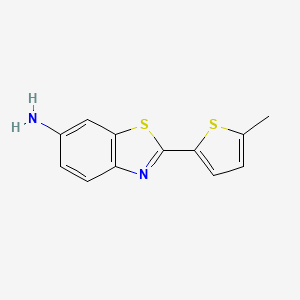

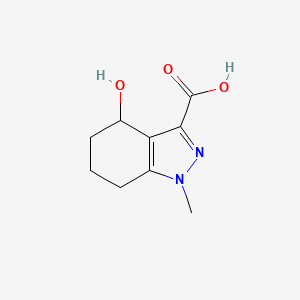
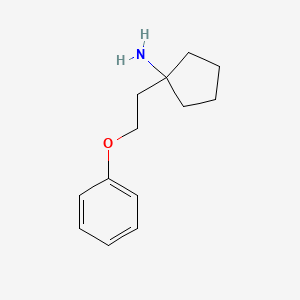
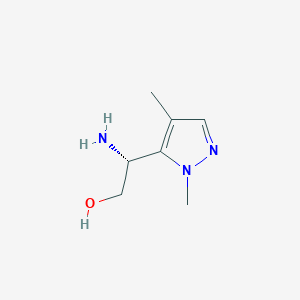
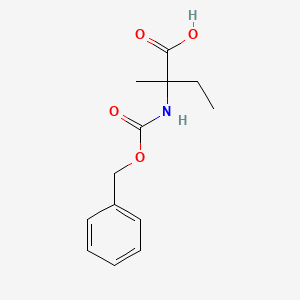
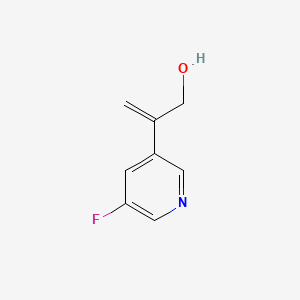
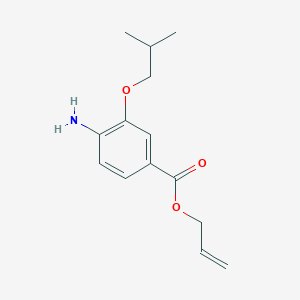
![3-(Bicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol](/img/structure/B13567691.png)
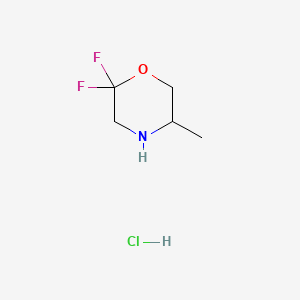
![2,2'-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}azanediyl)di(ethan-1-ol)](/img/structure/B13567701.png)
